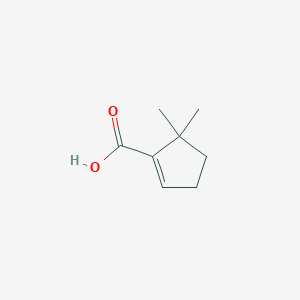

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

5,5-dimethylcyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPSEEUGTLAWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclopentenone Precursors and Base-Induced Transformations

One of the principal synthetic approaches to 5,5-dimethylcyclopent-1-ene-1-carboxylic acid involves starting from 4,4-dimethylcyclopent-2-ene-1-one derivatives. According to a European patent (EP3943479A1), the process includes:

- Step 1: Formation of 4,4-dimethylcyclopent-2-ene-1-one from 3,3-dimethyl-1-butene-1,4-dicarboxylate compounds.

- Step 2: Reaction with a base to induce ring transformations leading to 5,5-dimethyl-2-oxo-3-cyclopentene-1-carboxylate intermediates.

- Step 3: Hydrolysis or oxidation of these intermediates to yield the target this compound.

This method leverages the reactivity of α,β-unsaturated ketones and the stability of the dimethyl substitution to facilitate ring closure and functional group transformations under controlled conditions. The patent emphasizes the use of bases such as alkoxides or hydroxides and mild heating to optimize yield and purity.

| Step | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | 3,3-dimethyl-1-butene-1,4-dicarboxylate | Esterification, cyclization | Formation of 4,4-dimethylcyclopent-2-ene-1-one |

| 2 | 4,4-dimethylcyclopent-2-ene-1-one + base | Base treatment, mild heat | Formation of 5,5-dimethyl-2-oxo-3-cyclopentene-1-carboxylate |

| 3 | Intermediate + hydrolysis/oxidation agents | Acidic/basic hydrolysis | Yield of this compound |

This approach is industrially relevant due to the scalability of the base-induced ring transformations and the accessibility of starting materials.

Nazarov Cyclization Route

Another well-documented synthetic route involves the Nazarov cyclization reaction, which is a classical method for constructing cyclopentenone rings:

- Precursor: Isopropyl (E)-but-2-enoate or related α,β-unsaturated esters.

- Catalysts: Strong acids such as phosphoric acid combined with phosphorus pentoxide.

- Mechanism: Acid-catalyzed electrocyclization to form the cyclopentenone ring.

- Post-cyclization modification: Oxidation or hydrolysis to introduce the carboxylic acid functionality at position 1.

This method is favored in laboratory synthesis and small-scale industrial production due to its straightforward reaction conditions and relatively high selectivity for the cyclopentenone core structure.

| Parameter | Details |

|---|---|

| Starting Material | α,β-unsaturated esters (e.g., isopropyl (E)-but-2-enoate) |

| Catalyst | Phosphoric acid, phosphorus pentoxide |

| Reaction Type | Nazarov electrocyclization |

| Conditions | Acidic medium, controlled temperature |

| Product | 5,5-Dimethylcyclopent-2-en-1-one (intermediate) |

| Further Steps | Oxidation/hydrolysis to carboxylic acid |

This approach is supported by literature describing the preparation of 5,5-dimethylcyclopent-2-en-1-one as a key intermediate, which can then be converted to the carboxylic acid derivative via oxidation.

Oxidation of 5,5-Dimethylcyclopent-2-en-1-one

The oxidation of 5,5-dimethylcyclopent-2-en-1-one to the corresponding carboxylic acid is a critical step in the preparation of this compound:

- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizers.

- Conditions: Typically aqueous or mixed solvent systems under controlled temperature to prevent over-oxidation.

- Outcome: Conversion of the ketone to the carboxylic acid while preserving the cyclopentene ring and methyl substitution.

This step requires careful control to avoid ring cleavage or formation of diketones. The oxidation is often followed by purification techniques such as recrystallization or chromatography to isolate the pure acid.

| Oxidizing Agent | Solvent System | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| KMnO4 | Aqueous/acetone | 0–25 °C | 60–75 | Mild conditions preferred |

| CrO3 | Acetic acid/water | Room temp | 65–80 | Efficient but requires care |

The oxidation step is essential for obtaining the carboxylic acid functionality and is widely applied in both research and industrial contexts.

Dynamic Covalent Chemistry and Related Ester Hydrolysis Approaches

Research on cyclopentadienecarboxylic acid derivatives, including regioisomeric dimers and esters, provides insights into alternative synthetic strategies:

- The synthesis of diesters of cyclopentadienecarboxylic acids (e.g., dimethyl esters) followed by hydrolysis to the free acids is a common route.

- Esterification of cyclopentadienecarboxylic acid precursors under acidic conditions, followed by purification and selective hydrolysis, allows access to the target acid.

- Dynamic covalent chemistry involving reversible Diels–Alder reactions of cyclopentadiene derivatives has been studied to optimize yields and purity of regioisomers.

While these methods are more commonly applied to related compounds (e.g., Thiele’s acid derivatives), they provide a conceptual framework for preparing this compound and its analogs.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reaction(s) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-induced transformation | 3,3-dimethyl-1-butene-1,4-dicarboxylate | Base treatment, hydrolysis | Mild heating, base catalysis | Scalable, industrially relevant | Requires careful base control |

| Nazarov cyclization | α,β-unsaturated esters (e.g., isopropyl (E)-but-2-enoate) | Acid-catalyzed cyclization | Strong acid, controlled temp | High selectivity, straightforward | Acid-sensitive substrates |

| Oxidation of cyclopentenone | 5,5-dimethylcyclopent-2-en-1-one | Oxidation | KMnO4 or CrO3, mild temp | Direct conversion to acid | Risk of over-oxidation |

| Esterification and hydrolysis | Cyclopentadienecarboxylic acid derivatives | Esterification, hydrolysis | Acidic conditions, purification | Allows regioisomer control | Multi-step, purification needed |

Research Findings and Notes

- The base-induced transformation method described in patent EP3943479A1 provides a robust industrial route with potential for high yield and purity, leveraging accessible starting materials and straightforward reaction conditions.

- Nazarov cyclization is a classical and versatile approach to build the cyclopentenone core, which can be further oxidized to the carboxylic acid. This method is well-suited for laboratory synthesis and smaller scale production.

- Oxidation steps require careful optimization to prevent side reactions but are essential for introducing the carboxylic acid group from the cyclopentenone intermediate.

- Dynamic covalent chemistry studies on related cyclopentadienecarboxylic acid esters highlight the importance of regioisomer stability and purification, which can inform improved synthetic protocols for related acids.

- No direct literature data specifically focused on this compound preparation beyond these methods is widely available, indicating an area for further research and development.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions at the cyclopentene ring, particularly at the positions adjacent to the double bond. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 5,5-Dimethylcyclopent-1-ene-1,2-dicarboxylic acid.

Reduction: Formation of 5,5-Dimethylcyclopent-1-ene-1-methanol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. For instance, it can be transformed into isoxazole derivatives through specific reactions that exploit its electrophilic nature .

Table 1: Key Reactions Involving 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound. Its derivatives have been investigated for their biological activities, including anticancer properties. Studies show that certain derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting their potential as lead compounds in drug development.

Case Study: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound displayed significant tumor-specific cytotoxicity against oral human normal and tumor cells. This finding highlights the compound's potential in cancer therapy .

Material Science

In material science, this compound is explored for its role in polymer synthesis. Its unique structure allows it to participate in reactions that yield novel polymeric materials with desirable properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

| Application | Description | Reference |

|---|---|---|

| Polymer Synthesis | Used as a monomer to create high-performance polymers | |

| Coatings | Enhances adhesion and durability in coatings |

Environmental Chemistry

The environmental implications of using this compound are also being studied. Its degradation products and their effects on ecosystems are under investigation to assess the compound's environmental safety and sustainability.

Mechanism of Action

The mechanism of action of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentene ring provides a rigid framework that can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Cyclopent-1-ene-1-carboxylic acid: Lacks the methyl groups at the 5-position, resulting in different reactivity and properties.

5-Methylcyclopent-1-ene-1-carboxylic acid: Contains only one methyl group, leading to variations in steric and electronic effects.

Uniqueness: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of two methyl groups at the 5-position, which significantly influences its chemical reactivity and interactions with other molecules. This structural feature makes it a valuable compound in various chemical and biological applications.

Biological Activity

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It features a cyclopentene ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 1-position. This unique structure provides diverse biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

The compound is characterized by its ability to participate in various chemical reactions due to the presence of the carboxylic acid group. It can form hydrogen bonds, facilitating interactions with biological molecules, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The rigid cyclopentene framework allows for effective binding to receptors, modulating their activity and influencing cellular pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds related to this structure showed high activity against various pathogens, including Listeria monocytogenes, a common foodborne pathogen .

| Pathogen | Activity |

|---|---|

| Listeria monocytogenes | High activity |

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Low activity |

GPR Receptor Agonism

The compound has been investigated for its role as an agonist for G protein-coupled receptors (GPCRs), particularly GPR40 (FFA1 receptor). Activation of this receptor is linked to insulin secretion in pancreatic β-cells, suggesting potential implications in diabetes management .

Key Findings:

- FFA1 Activation: Enhances glucose-dependent insulin secretion.

- Therapeutic Potential: May aid in developing treatments for type 2 diabetes.

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against various bacterial strains. The results indicated that these compounds significantly inhibited bacterial growth compared to control groups. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development into antimicrobial agents.

Case Study 2: Diabetes Research

In vitro studies using Min6 cell lines demonstrated that compounds related to this compound could stimulate insulin secretion in response to glucose. This finding supports the hypothesis that these compounds may have therapeutic benefits in managing blood sugar levels in diabetic patients.

Q & A

Q. How can researchers optimize the synthesis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid to improve yield and purity?

-

Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as catalysts, solvents, and temperature. For cyclopentene-carboxylic acid derivatives, transition-metal catalysts (e.g., palladium or ruthenium complexes) are often critical for regioselectivity. Solvent polarity should be adjusted to stabilize intermediates, as demonstrated in analogous cyclopentene synthesis protocols . Purification via column chromatography with gradient elution can enhance purity, while spectroscopic validation (NMR, IR) ensures structural fidelity. Precautionary handling of reactive intermediates, including inert atmosphere use, is advised to prevent decomposition .

-

Key Variables to Test :

| Variable | Purpose | Example Conditions |

|---|---|---|

| Catalyst loading | Optimize reaction rate and selectivity | 1–5 mol% Pd(OAc)₂ |

| Solvent polarity | Stabilize transition states | DCM, THF, or toluene |

| Temperature | Balance kinetic vs. thermodynamic control | 25°C (room temp) vs. 80°C reflux |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positioning. For example, olefinic protons in cyclopentene derivatives typically appear at δ 5.5–6.5 ppm .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and C=C stretches (~1600 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₁₂O₂ requires m/z 152.0837).

- X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtainable .

Data should be cross-validated against computational predictions (e.g., DFT for NMR chemical shifts) to resolve contradictions .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Stability testing should include:

- Thermal Stability : Accelerated aging at 40°C, 60°C, and 80°C for 1–4 weeks, followed by HPLC purity checks.

- Light Sensitivity : Exposure to UV/visible light (300–700 nm) to assess photodegradation pathways.

- Humidity Effects : Storage at 25°C/60% RH vs. desiccated conditions to evaluate hydrolysis risk.

Analogous cyclopentene-carboxylic acids show sensitivity to prolonged light exposure, necessitating amber glass storage . Stability under inert atmospheres (argon) is recommended for long-term preservation .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of reactions involving this compound?

- Methodological Answer : Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., proton transfer in acid-catalyzed reactions).

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and electron density distributions.

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) or electrophilic quenchers to detect intermediates.

For example, steric effects from 5,5-dimethyl groups may direct electrophilic additions to the less hindered face of the cyclopentene ring .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen derivatives against target proteins (e.g., cyclooxygenase for anti-inflammatory potential).

- ADMET Prediction : Tools like SwissADME assess bioavailability, LogP, and toxicity risks.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the carboxylic acid) with activity trends.

Validation requires in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm computational predictions .

Q. What strategies resolve contradictory data in spectral analysis or bioactivity assays?

- Methodological Answer : Contradictions arise from impurities, instrument calibration errors, or biological variability. Solutions include:

- Reproducibility Checks : Repeat experiments with fresh batches and independent synthesizers.

- Cross-Validation : Combine NMR, IR, and MS data to confirm structural assignments .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of bioactivity differences (e.g., p < 0.05 threshold) .

For bioassays, use orthogonal methods (e.g., cell-free enzymatic vs. cell-based assays) to confirm target engagement .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.